molecular formula C11H20O3 B1619956 Methyl 4-oxodecanoate CAS No. 7011-82-7

Methyl 4-oxodecanoate

Cat. No.: B1619956
CAS No.: 7011-82-7
M. Wt: 200.27 g/mol
InChI Key: BQQYSKZUTZNJCF-UHFFFAOYSA-N
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Description

Methyl 4-oxodecanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

7011-82-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 4-oxodecanoate

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h3-9H2,1-2H3

InChI Key

BQQYSKZUTZNJCF-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)CCC(=O)OC

Canonical SMILES

CCCCCCC(=O)CCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Additions

The ketone group undergoes nucleophilic additions, enabling diverse synthetic pathways:

  • Mannich Reactions : Anti- and syn-selective self-Mannich reactions with PMP-amine or proline catalysts yield pyrrolizidine alkaloids like (+)-isoretronecanol and (-)-trachelanthamidine with high stereoselectivity .

  • Henry Reaction (Nitroaldol) : Cu(I)-catalyzed enantioselective addition of nitromethane produces nitroaldol adducts. For example, (S)-5-hydroxypiperidin-2-one forms in 75% yield and 97% enantiomeric excess (ee) after hydrogenation and lactamization .

Oxidation and Reduction

The ketone and ester groups are susceptible to redox transformations:

  • Ozonolysis : Ozonolysis of methyl 5-methyl-hex-4-enoate followed by triphenylphosphine treatment yields methyl 4-oxobutanoate in 86% yield .

  • Hydrogenation : Catalytic hydrogenation reduces the ketone to a secondary alcohol. For instance, NaBH₄ reduces aldol adducts to 4-(hydroxyalkyl)-γ-butyrolactones with >99% ee .

Esterification and Transesterification

The ester group participates in alkylation and hydrolysis:

  • O-Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) and Cs₂CO₃ in acetonitrile generates derivatives like benzyl 4-oxobutanoate .

  • Hydrolysis : Acidic or basic conditions cleave the ester to 4-oxobutanoic acid, a precursor for further functionalization .

Asymmetric Catalytic Reactions

Methyl 4-oxobutanoate serves as a substrate in enantioselective syntheses:

Reaction TypeCatalyst/LigandProductYield (%)ee (%)Source
Henry ReactionCu(I)/Bisoxazolidine(S)-5-Hydroxypiperidin-2-one7597
Aldol ReactionProline4-(Hydroxyalkyl)-γ-Butyrolactones80–90>99

Biological Activity

Derivatives exhibit bioactive properties:

  • Tyrosinase Inhibition : Carvacrol and thymol esters (e.g., methyl 4-oxobutanoate derivatives) show IC₅₀ values of 5.43 µM against DPPH radicals, indicating antioxidant potential .

  • Cholinesterase Inhibition : Methyl 4-[(methoxycarbonyl)anilino]-4-oxobutanoate inhibits acetylcholinesterase (AChE), relevant for neurodegenerative disease research .

Key Reaction Mechanisms

  • Friedel-Crafts Acylation : Industrial synthesis employs AlCl₃-catalyzed acylation of toluene with succinic anhydride.

  • Knoevenagel Condensation : Forms γ-diketones when reacted with aldehydes, though competing pathways may limit yields.

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